molecular formula C12H17NO5S B3124584 3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester CAS No. 31925-27-6

3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester

Cat. No.: B3124584
CAS No.: 31925-27-6
M. Wt: 287.33 g/mol
InChI Key: CEEHCOWSYFANRT-VUWPPUDQSA-N
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Description

3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a methylsulfonyl group attached to a phenyl ring, and a serine ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester typically involves the reaction of 4-(Methylsulfonyl)benzaldehyde with glycine in the presence of a base to form the corresponding Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently esterified with ethanol to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Methylsulfonyl)Phenyl)Serine Methyl Ester
  • 3-(4-(Methylsulfonyl)Phenyl)Serine Propyl Ester
  • 3-(4-(Methylsulfonyl)Phenyl)Serine Butyl Ester

Uniqueness

3-(4-(Methylsulfonyl)Phenyl)Serine Ethyl Ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester exhibits different solubility, reactivity, and biological activity profiles .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-18-12(15)10(13)11(14)8-4-6-9(7-5-8)19(2,16)17/h4-7,10-11,14H,3,13H2,1-2H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEHCOWSYFANRT-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C1=CC=C(C=C1)S(=O)(=O)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721094
Record name Ethyl beta-hydroxy-4-(methanesulfonyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31925-27-6
Record name Ethyl beta-hydroxy-4-(methanesulfonyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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